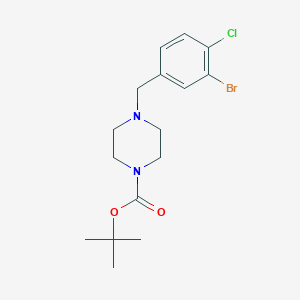

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene

Descripción

Propiedades

IUPAC Name |

tert-butyl 4-[(3-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-14(18)13(17)10-12/h4-5,10H,6-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRECVIRSBBGIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene typically involves the reaction of 2-bromo-1-chlorobenzene with 4-(tert-butoxycarbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene can undergo several types of chemical reactions, including:

Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and features a piperazine moiety, which is known for its biological activity. The presence of bromine and chlorine atoms enhances its reactivity, making it suitable for further chemical modifications.

Pharmaceutical Applications

-

Antidepressant and Antipsychotic Development

- The piperazine ring in 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is structurally similar to many known antidepressants and antipsychotics. Research indicates that derivatives of piperazine exhibit significant activity against serotonin receptors, which are crucial targets for treating mood disorders .

- Synthesis of Bioactive Compounds

- Drug Delivery Systems

Case Studies

- Synthesis of Antidepressants

- Antitumor Activity

- Modification for Enhanced Activity

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antidepressant Development | Used as an intermediate in synthesizing new antidepressants with improved receptor affinity | Enhanced serotonin receptor binding |

| Synthesis of Bioactive Compounds | Serves as a precursor for various bioactive molecules | Potential anti-cancer properties |

| Drug Delivery Systems | Improves solubility and bioavailability of therapeutic agents | Effective in enhancing delivery of poorly soluble drugs |

Mecanismo De Acción

The mechanism of action of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene and related piperazine derivatives:

Molecular Properties and Stability

- Solubility : The boronic acid analog (CAS 2377606-53-4) exhibits higher polarity due to the boronic acid group, enhancing solubility in polar solvents like DMSO or water. The target compound’s halogenated benzene ring reduces polarity, favoring organic solvents .

- Stability: The BOC group in all listed compounds enhances stability during storage and synthesis but requires acidic conditions (e.g., TFA) for removal.

Actividad Biológica

4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is a synthetic compound featuring a piperazine moiety, which is often associated with various biological activities, including anticancer, antibacterial, and antifungal properties. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Chemical Formula : CHBrClNO

- Molecular Weight : 345.62 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound has been shown to bind to specific receptors and enzymes, modulating their activity. This interaction can influence cell signaling pathways that are crucial for cell proliferation and apoptosis .

- Anticancer Activity : It exhibits potential as an inhibitor of Bcl-2/Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. Modifications to its structure have been shown to enhance its binding affinity and cytotoxicity against various cancer cell lines .

Anticancer Activity

Table 1 summarizes the anticancer activity of this compound against different cancer cell lines.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 14 | Bcl-2/Bcl-xL inhibition |

| A2780 (Ovarian) | 10 | Induction of apoptosis |

| HT29 (Colon) | 12 | Cell cycle arrest |

| H146 (Lung) | 15 | PARP cleavage and caspase activation |

Antibacterial Activity

Research indicates that the compound also possesses antibacterial properties. Table 2 presents the minimum inhibitory concentration (MIC) values against various bacterial strains.

| Bacterial Strain | MIC (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.025 | Strong |

| Escherichia coli | 0.020 | Moderate |

| Pseudomonas aeruginosa | 0.050 | Weak |

Case Studies

- Study on Anticancer Efficacy : In a study involving SCID mice with xenograft tumors, administration of the compound at a dose of 15 mg/kg resulted in significant tumor reduction and induction of apoptosis markers such as cleaved PARP and caspase-3 . This suggests its potential as a therapeutic agent in oncology.

- Antibacterial Testing : Another study evaluated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. Results showed complete inhibition of bacterial growth within 8 hours for S. aureus and E. coli, highlighting its rapid action .

Q & A

Basic Research Question

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and BOC tert-butyl groups (δ 1.2–1.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the piperazino moiety.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign quaternary carbons.

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ ~427 Da) and isotopic patterns for Br/Cl .

- IR Spectroscopy : Detect BOC carbonyl stretch (~1680–1720 cm⁻¹) and C-Br/C-Cl vibrations (~550–650 cm⁻¹) .

How can researchers address discrepancies between crystallographic and computational conformational analyses?

Advanced Research Question

- Crystallographic Data : Use SHELXL’s TWIN and BASF commands to model twinning or disorder, common in flexible BOC-protected structures .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict lowest-energy conformers. Compare with ORTEP-3-generated thermal ellipsoid plots to assess rigidity .

- Dynamic NMR : Probe solution-phase conformational exchange (e.g., variable-temperature NMR) if crystallographic data suggests multiple conformers .

What strategies are effective for purifying this compound post-synthesis?

Basic Research Question

- Normal-Phase Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate halogenated byproducts.

- Recrystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to isolate high-purity crystals.

- HPLC : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for analytical purity checks .

How does the BOC group influence reactivity in downstream functionalization?

Advanced Research Question

- Steric Hindrance : The BOC group reduces nucleophilicity of the piperazino nitrogen, requiring harsh conditions (e.g., TFA/DCM) for deprotection.

- Directed Metalation : Use the chloro substituent as a directing group for regioselective C-H functionalization (e.g., bromination or cross-coupling) .

- Stability : Monitor for Boc cleavage under basic conditions (pH > 9) or prolonged heating .

What safety protocols are critical during handling and synthesis?

Basic Research Question

- Ventilation : Use fume hoods to mitigate exposure to volatile halogenated intermediates.

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if vapor concentrations exceed limits .

- Waste Disposal : Quench halogenated waste with sodium thiosulfate before disposal .

How can computational tools predict the compound’s vibrational spectra?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.